molecular formula C20H20FN3O3S B2905935 (1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(piperidin-1-yl)methanone CAS No. 1251703-55-5

(1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2905935
CAS No.: 1251703-55-5
M. Wt: 401.46
InChI Key: LTWCLZGWAJJDLR-UHFFFAOYSA-N
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Description

(1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(piperidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a piperidinocarbonyl moiety, and a benzothiadiazine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 4-fluorobenzyl intermediate. This can be achieved through the reaction of 4-fluorobenzyl chloride with a suitable nucleophile, such as piperidine, under basic conditions.

    Cyclization to Form the Benzothiadiazine Core: The next step involves the cyclization of the fluorobenzyl intermediate with a thiadiazine precursor. This reaction is typically carried out under acidic conditions to facilitate the formation of the benzothiadiazine ring.

    Introduction of the Piperidinocarbonyl Group: The final step involves the introduction of the piperidinocarbonyl group through a coupling reaction. This can be achieved using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinocarbonyl group, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the benzothiadiazine core, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups.

Scientific Research Applications

(1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(piperidin-1-yl)methanone has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(piperidin-1-yl)methanone can be compared with other similar compounds, such as:

    1-(4-fluorobenzyl)piperazine: This compound shares the fluorobenzyl group but lacks the benzothiadiazine core, resulting in different chemical and biological properties.

    1-(4-fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: This compound has a similar fluorobenzyl group but includes a tetrahydrofuran moiety, leading to distinct interactions and applications.

    [1-(4-fluorobenzyl)pyridinium][Ni(mnt)2]: This ion-pair complex exhibits unique magnetic properties due to the presence of the maleonitriledithiolate ligand.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c21-16-10-8-15(9-11-16)14-24-17-6-2-3-7-18(17)28(26,27)19(22-24)20(25)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWCLZGWAJJDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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